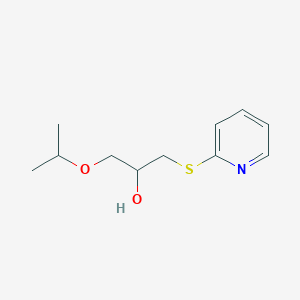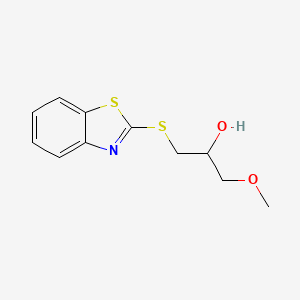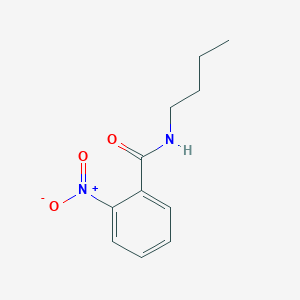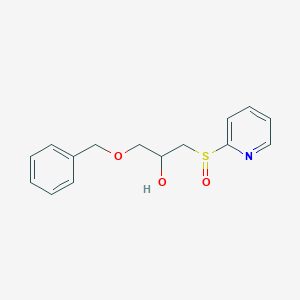
1-isopropoxy-3-(2-pyridinylthio)-2-propanol
Overview
Description
1-isopropoxy-3-(2-pyridinylthio)-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of 1-isopropoxy-3-(2-pyridinylthio)-2-propanol is not fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species (ROS) and by activating the Nrf2-Keap1 pathway. ROS are known to cause oxidative stress, which can lead to various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The Nrf2-Keap1 pathway is responsible for regulating the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
1-isopropoxy-3-(2-pyridinylthio)-2-propanol has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and to inhibit the growth of bacteria. In addition, it has been shown to increase the expression of antioxidant and detoxification enzymes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-isopropoxy-3-(2-pyridinylthio)-2-propanol in lab experiments is its low toxicity. It has been found to be relatively safe for use in animal studies. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are many potential future directions for research on 1-isopropoxy-3-(2-pyridinylthio)-2-propanol. Some of these include:
1. Studying its potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
2. Investigating its potential as an anti-cancer agent in the treatment of various types of cancer.
3. Studying its potential as an antioxidant in the prevention of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
4. Investigating its potential as a drug delivery agent for targeted drug delivery.
5. Studying its potential as an anti-bacterial agent in the treatment of bacterial infections.
Conclusion:
In conclusion, 1-isopropoxy-3-(2-pyridinylthio)-2-propanol is a chemical compound that has potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Its mechanism of action involves the inhibition of ROS production and the activation of the Nrf2-Keap1 pathway. While it has some limitations, it has many potential future directions for research.
Scientific Research Applications
1-isopropoxy-3-(2-pyridinylthio)-2-propanol has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential as an antioxidant and as a drug delivery agent.
properties
IUPAC Name |
1-propan-2-yloxy-3-pyridin-2-ylsulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-9(2)14-7-10(13)8-15-11-5-3-4-6-12-11/h3-6,9-10,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSSOCLMOSAKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CSC1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(mesitylsulfonyl)amino]benzoate](/img/structure/B3845399.png)





![2-{2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845440.png)
![2-{2-[4-(4-biphenylylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845444.png)

![N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B3845486.png)
![2-{2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845494.png)
![2-(2-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3845496.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B3845501.png)
![3-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione](/img/structure/B3845508.png)